4-Butoxybenzene-1,2-diamine
Description
4-Butoxybenzene-1,2-diamine is an aromatic diamine derivative featuring a benzene ring substituted with two amine groups at the 1,2-positions and a butoxy (-O-(CH₂)₃CH₃) group at the 4-position. The butoxy substituent, an alkoxy group, imparts electron-donating effects via resonance and inductive mechanisms, enhancing the electron density of the aromatic ring. This structural motif is critical in organic synthesis, particularly in constructing heterocyclic compounds like benzimidazoles and quinoxalines. The compound’s bulky alkoxy chain may influence solubility, steric interactions, and reactivity compared to smaller substituents (e.g., methoxy, methyl, or nitro groups) .
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
4-butoxybenzene-1,2-diamine |
InChI |
InChI=1S/C10H16N2O/c1-2-3-6-13-8-4-5-9(11)10(12)7-8/h4-5,7H,2-3,6,11-12H2,1H3 |
InChI Key |
YEQKUNLRMROOGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Substituted Benzene-1,2-diamines
Electronic Effects on Reactivity
- Electron-Donating Groups (EDGs) : Methoxy (-OCH₃) and butoxy (-O-(CH₂)₃CH₃) groups activate the aromatic ring via resonance, enhancing reactivity in electrophilic substitutions. For example, 4-methoxybenzene-1,2-diamine efficiently condenses with benzaldehydes to form benzimidazoles, critical in drug discovery .
- Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) and sulfonyl (-SO₂CH₃) groups deactivate the ring, reducing reactivity. 4-Nitrobenzene-1,2-diamine exhibits lower yields in heterocycle synthesis due to electronic deactivation and poor solubility .
Steric and Solubility Considerations
- Butoxy vs. However, its hydrophobic nature enhances solubility in non-polar solvents compared to methoxy derivatives .
- Nitro Derivatives : Despite strong EW effects, 4-nitrobenzene-1,2-diamine’s low solubility and instability (requiring immediate use post-synthesis) limit its utility .
Research Findings and Trends
Reaction Yields: Electron-donating substituents (e.g., -CH₃, -OCH₃) generally yield higher quantities in heterocycle synthesis compared to EWGs. For instance, 4-methylbenzene-1,2-diamine achieves >70% yields in indoloquinoxaline formation, while nitro derivatives yield ~50% .
Solubility-Structure Relationship : Alkoxy groups improve solubility in organic media, with butoxy derivatives outperforming methoxy and chloro analogs. This property is advantageous in organic synthesis but may complicate aqueous-phase reactions.
Stability Challenges: Diamines with EWGs (e.g., -NO₂) are prone to degradation, necessitating immediate use post-synthesis. EDGs like butoxy may enhance stability through resonance stabilization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
